4-Chloro-8-iodoquinolin-3-amine
Description
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-8-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2 |
InChI Key |
BEQCBODQGBYXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of halogenated quinolin-3-amines typically follows a multi-step approach involving:
- Halogenation and functional group introduction on quinoline or quinolinone precursors.
- Cyclization reactions to form the quinoline core.
- Selective substitution reactions to install chloro and iodo substituents at desired positions.
- Amination at the 3-position to introduce the amine group.
Preparation of 4-Chloro-3-iodoquinoline as a Synthon
A closely related intermediate, 4-chloro-3-iodoquinoline , is synthesized via the following optimized procedure:
- Starting from 3-iodoquinolin-4(1H)-one , treatment with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 80 °C under nitrogen atmosphere for 1.5 hours converts the quinolinone to the 4-chloroquinoline derivative.
- The reaction mixture is then quenched with water and ice, neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.
- Purification by recrystallization from dichloromethane and light petroleum yields 4-chloro-3-iodoquinoline in about 67% yield as a pale-yellow solid.
This intermediate is crucial as a platform for further functionalization to introduce the amine group at position 3 and the iodine at position 8.
Introduction of the Amino Group at Position 3
The amination at position 3 can be achieved by nucleophilic substitution or azide displacement followed by reduction:
- For example, 4-chloro-3-(phenylethynyl)quinoline can be converted to 4-amino-3-(phenylethynyl)quinoline by treatment with sodium azide (NaN₃) in anhydrous DMF at 120 °C under nitrogen for 1.3 hours.
- The azide intermediate is then hydrolyzed and purified to yield the aminoquinoline derivative in 72% yield.
This method can be adapted to introduce the amino group at position 3 in the 4-chloro-8-iodoquinoline scaffold.
Halogenation at Position 8 (Iodination)
Selective iodination at position 8 of the quinoline ring is more challenging due to the electronic and steric environment. Common approaches include:
- Electrophilic aromatic substitution using iodine sources under controlled conditions.
- Directed metalation followed by quenching with iodine reagents.
- Use of palladium-catalyzed halogenation reactions to install iodine selectively.
While specific iodination at position 8 is less documented, analogous iodination at position 6 or 3 has been achieved using palladium-catalyzed cross-coupling or halogen exchange reactions.
Multi-Step Synthesis Route Summary
A plausible synthetic route for 4-chloro-8-iodoquinolin-3-amine based on literature precedents is:
Alternative Synthetic Approaches
- Microwave-assisted synthesis and ionic liquid media have been reported to improve reaction efficiency and environmental impact in halogenated quinoline synthesis.
- Palladium-catalyzed Sonogashira coupling has been used to functionalize 4-chloro-3-iodoquinoline with arylacetylenes, which can be further transformed to amino derivatives.
- Domino or cascade reactions involving 3-oxo-3-arylpropanoates and amides catalyzed by potassium carbonate have been used to synthesize substituted quinolines, which may be adapted for halogenated analogues.
Data Table: Key Reaction Conditions and Yields
Research Findings and Notes
- The regioselectivity of halogenation and amination is critical and often requires careful control of reaction conditions and choice of reagents.
- The use of phosphorus oxychloride (POCl₃) is a reliable method for chlorination of quinolinones to 4-chloroquinolines.
- Palladium-catalyzed cross-coupling reactions provide versatile routes to functionalize quinoline cores, enabling the introduction of iodine and amino groups.
- Purification by recrystallization and chromatography is essential to obtain high-purity this compound suitable for research and industrial applications.
- Emerging green chemistry techniques such as microwave irradiation and ionic liquids may enhance synthesis efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Halogenating Agents: Chlorine and iodine can be introduced using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Substituted Quinoline Derivatives: Products with various functional groups replacing the halogens.
Biaryl Compounds: Products formed through coupling reactions.
Scientific Research Applications
Anticancer Applications
The compound is noted for its anticancer properties, particularly in overcoming multidrug resistance (MDR) in cancer cells. Research has shown that derivatives of 8-hydroxyquinoline, including 4-chloro-8-iodoquinolin-3-amine, can selectively target MDR cancer cells, enhancing their cytotoxic effects compared to non-resistant cells.
Case Study: Structure–Activity Relationship Analysis
A study designed a library of compounds based on 8-hydroxyquinoline derivatives to evaluate their effectiveness against MDR cancer cells. The results indicated that specific substitutions on the quinoline ring significantly influenced the anticancer activity. For instance, introducing halogen groups like chlorine and iodine at strategic positions increased the selectivity and potency against resistant cell lines .
Table 1: Cytotoxicity of Quinoline Derivatives Against MDR Cells
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.114 | High |
| 5-Nitro-8-hydroxyquinoline | 0.183 | Moderate |
| Clioquinol | 0.150 | High |
Antimicrobial Activity
This compound also exhibits significant antimicrobial properties. Its mechanism involves inhibiting key enzymes in pathogens, which is crucial for developing new treatments against resistant strains.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including those resistant to standard antibiotics. The presence of halogen substituents enhances its binding affinity to bacterial enzymes, thereby increasing its antimicrobial efficacy .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.75 μg/mL |
| Staphylococcus aureus | 0.50 μg/mL |
| Pseudomonas aeruginosa | 1.00 μg/mL |
Neuroprotective Properties
Recent studies suggest that compounds similar to this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease.
Case Study: Neuroprotective Mechanism
Research indicates that derivatives can act as metal ion chelators, reducing oxidative stress and preventing neuronal cell death in vitro. This property is particularly beneficial in the context of Alzheimer's disease, where metal ion dysregulation is implicated .
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Halogen Effects: Iodo vs. Fluoro: The larger iodine atom in this compound may improve binding to hydrophobic pockets in biological targets compared to 4-chloro-8-fluoroquinolin-3-amine . Methoxy vs. Halogen: 4-Chloro-8-methoxyquinolin-3-amine exhibits a lower collision cross-section (CCS = 173.7 Ų for [M+H]⁺) than halogenated analogs, suggesting reduced steric bulk .
- Amine Position: 3-Amino-substituted quinolines (e.g., 8-chloroquinolin-3-amine hydrochloride) show distinct electronic profiles compared to 4-amino derivatives, influencing their reactivity in coupling reactions .
Pharmacological Activity
- Antimalarial Potency: Adamantyl-modified quinolines (e.g., Compound 5c) exhibit sub-micromolar IC₅₀ values against Plasmodium falciparum, attributed to enhanced membrane permeability from lipophilic substituents .
- 4-Chloro-8-methoxyquinolin-3-amine lacks reported bioactivity, but its predicted physicochemical properties (e.g., CCS) align with drug-like candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
